molecular formula C21H33BN2O4 B1286012 tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate CAS No. 1073354-59-2

tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

Cat. No.: B1286012
CAS No.: 1073354-59-2
M. Wt: 388.3 g/mol
InChI Key: NMBIQPOMVHWFBF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate: is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Mechanism of Action

Target of Action

It is known to be an important intermediate in the synthesis of many biologically active compounds .

Mode of Action

The compound, also known as 2-[4-(N-BOC)PIPERAZIN-1-YL]PHENYLBORONIC ACID PINACOL ESTER, is a boronic ester. Boronic esters are often used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic ester acts as a source of boron, which forms a complex with a transition metal catalyst. This complex then reacts with an organic halide to form a new carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura coupling reactions in which it participates can lead to the formation of various biologically active compounds . These compounds can then interact with various biochemical pathways depending on their specific structures and properties.

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is known to be influenced by the ph of the environment . This could potentially affect the compound’s bioavailability.

Result of Action

As an intermediate in the synthesis of various biologically active compounds, its action can potentially lead to a wide range of effects depending on the specific compounds that are ultimately produced .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the rate of hydrolysis of phenylboronic pinacol esters is known to be considerably accelerated at physiological pH . This could potentially affect the stability and efficacy of the compound in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with tert-butyl 4-hydroxypiperazine-1-carboxylate.

    Borylation: The hydroxyl group is converted to a boronic ester using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

    Coupling Reaction: The resulting boronic ester is then coupled with 2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki-Miyaura conditions, using a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.

    Reduction: The compound can undergo reduction reactions, particularly at the boronic ester site, to form boranes.

    Substitution: The boronic ester group is highly reactive in nucleophilic substitution reactions, especially in the presence of palladium catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.

Major Products

    Phenols: From oxidation reactions.

    Boranes: From reduction reactions.

    Substituted Aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology

This compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators, due to its ability to form stable carbon-boron bonds.

Medicine

In medicinal chemistry, it serves as an intermediate in the synthesis of various pharmaceuticals, including anticancer agents and antibiotics.

Industry

Industrially, it is used in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura reactions.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar coupling reactions.

    Bis(pinacolato)diboron: A common reagent for borylation reactions.

Uniqueness

tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is unique due to its combination of a boronic ester with a piperazine ring, providing both stability and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals, where precise control over reactivity and stability is crucial.

Properties

IUPAC Name

tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-14-12-23(13-15-24)17-11-9-8-10-16(17)22-27-20(4,5)21(6,7)28-22/h8-11H,12-15H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBIQPOMVHWFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585966
Record name tert-Butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-59-2
Record name 1,1-Dimethylethyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073354-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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